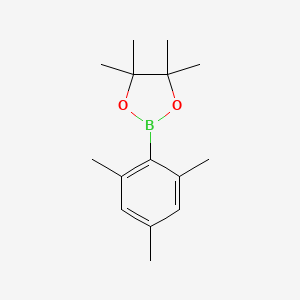
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane (TMTD) is a bicyclic boron-containing compound with a variety of applications in organic synthesis and scientific research. It is an important building block for a variety of organic compounds and is used in a wide range of laboratory experiments. TMTD has also been used in the synthesis of a number of biologically active compounds and as a catalyst in a variety of organic reactions.
科学的研究の応用
Synthesis and Material Applications
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane has been utilized in the synthesis of various novel derivatives. One notable application is in the synthesis of boron-containing stilbene derivatives, which are potential intermediates for creating new materials for LCD (Liquid Crystal Display) technology. These compounds are also being explored for their potential therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Chemical Properties and Reactions
The electrochemical properties of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane, have been studied. These studies revealed unique oxidation potentials and anodic substitution reactions that are significant for the development of novel organoboron chemistry (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Applications in Biological Studies
This compound has been used in the development of new building blocks for the synthesis of biologically active derivatives. For instance, it has been used in the alternative synthesis of the retinoid agonist disila-bexarotene, showcasing its potential in drug development (Büttner, Nätscher, Burschka, & Tacke, 2007).
Polymer Chemistry
The compound plays a crucial role in polymer chemistry. For example, it has been used in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization, indicating its utility in creating specific types of polymers with potential applications in materials science (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).
Crystal Structure Analysis
Studies have also been conducted on the crystal structure of derivatives of 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane. Such analyses are crucial for understanding the molecular and crystallographic properties, which are fundamental in the design and synthesis of new materials and drugs (Seeger & Heller, 1985).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-10-8-11(2)13(12(3)9-10)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSASZSRBLWJQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

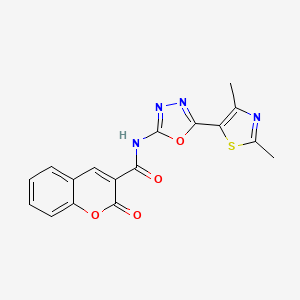
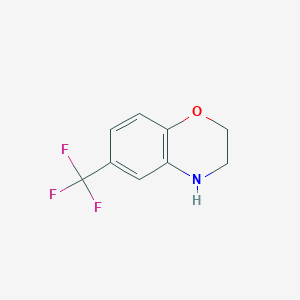

![2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416469.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
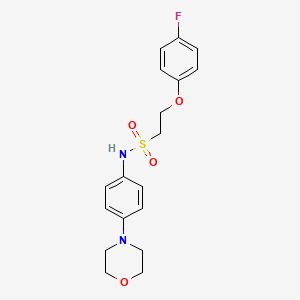
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
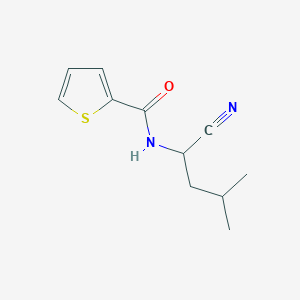
![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)
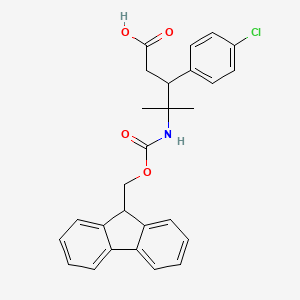
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)